molecular formula C7H2Cl2F3NO B6158183 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one CAS No. 1400879-84-6

1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6158183
CAS No.: 1400879-84-6
M. Wt: 244
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Description

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a trifluoromethyl ketone group at position 4

Preparation Methods

The synthesis of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloropyridine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the acylation reaction.

    Procedure: The 2,6-dichloropyridine is reacted with trifluoroacetic anhydride in the presence of the catalyst at a controlled temperature. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Common Reagents and Conditions: Typical reagents include nucleophiles for substitution, reducing agents for reduction, and oxidizing agents for oxidation. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Scientific Research Applications

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2,6-dichloropyridin-4-yl)-3-phenylurea and 1-(2,6-dichloropyridin-4-yl)ethanone share structural similarities.

    Uniqueness: The presence of the trifluoromethyl ketone group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

CAS No.

1400879-84-6

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

244

Purity

95

Origin of Product

United States

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